

Technical Support Center: BMS-813160 Dose-Response Curve Analysis

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Compound of Interest		
Compound Name:	BMS-813160	
Cat. No.:	B606254	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with **BMS-813160**, a potent dual antagonist of CCR2 and CCR5. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-813160?

A1: **BMS-813160** is an antagonist of both human C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1] By binding to these receptors, it prevents their activation by their respective chemokine ligands (e.g., CCL2 for CCR2, and CCL3, CCL4, CCL5 for CCR5).[2] This inhibition blocks downstream signaling pathways, which can in turn inhibit inflammatory processes, angiogenesis, and tumor cell migration, proliferation, and invasion.[1]

Q2: What are the reported IC50 values for **BMS-813160**?

A2: **BMS-813160** has been shown to be a potent and selective CCR2/CCR5 dual antagonist. In binding assays, it has an IC50 of 6.2 nM for CCR2 and 3.6 nM for CCR5.[3] Further functional assay data is provided in the data tables below.

Q3: In what experimental models has **BMS-813160** been tested?



A3: **BMS-813160** has been evaluated in various in vitro assays, including binding and chemotaxis assays.[3] It has also been studied in vivo in a mouse model of thioglycollate-induced peritonitis, where it demonstrated the ability to inhibit the migration of inflammatory monocytes and macrophages.[2][4] Additionally, **BMS-813160** is being investigated in several clinical trials for various types of cancer, often in combination with other therapies.[5][6][7]

Q4: What are some key considerations for preparing **BMS-813160** for in vitro and in vivo experiments?

A4: **BMS-813160** is a small molecule that can be dissolved in solvents like DMSO for in vitro stock solutions.[8] For in vivo studies, specific formulation protocols should be followed to ensure bioavailability. For example, one protocol involves a vehicle of PEG300, Tween-80, and saline.[3] It is crucial to assess the solubility and stability of the compound in your specific experimental buffer or vehicle.

Data Presentation

In Vitro Efficacy of BMS-813160

Assay Type	Target	Cell Type	Ligand	IC50 (nM)
Binding	CCR2	Human Peripheral Blood Mononuclear Cells	125I-CCL2	6.2[3]
Binding	CCR5	Human Peripheral T cells	125I-MIP-1β	3.6[3]
Chemotaxis	CCR2	Human THP-1 cells	CCL2	0.8[3]
CD11b Upregulation	CCR2	Human Whole Blood	CCL2	4.8[3]
Chemotaxis	CCR5	Human Peripheral T cells	МΙР-1β	1.1[3]
CD11b Upregulation	CCR5	Human Whole Blood	МΙР-1β	5.7[3]



In Vivo Dose-Response of BMS-813160

Animal Model	Dosing Regimen	Effect
Thioglycollate-induced peritonitis in human-CCR2 knock-in mice	10, 50, and 160 mg/kg, orally, twice a day for 48 hours	Dose-dependent reduction of inflammatory monocyte and macrophage infiltration in the peritoneum.[3][4]

Experimental Protocols & Troubleshooting Chemotaxis Assay Protocol

This protocol provides a general framework for assessing the effect of **BMS-813160** on cell migration towards a chemokine gradient.

1. Cell Preparation:

- Culture your cells of interest (e.g., THP-1 monocytes for CCR2 or activated human peripheral blood T cells for CCR5) to a sufficient density.
- Harvest the cells and resuspend them in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1 x 106 cells/mL.
- Pre-incubate the cells with various concentrations of BMS-813160 or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

2. Assay Plate Setup:

- Use a chemotaxis chamber system (e.g., a 96-well plate with a porous membrane insert).
- In the lower chamber, add assay medium containing the appropriate chemokine (e.g., CCL2 for CCR2-expressing cells or CCL5 for CCR5-expressing cells) at a concentration known to induce migration. Include a negative control with assay medium only.
- Carefully place the membrane insert on top of the lower chamber, avoiding air bubbles.
- Add the pre-incubated cell suspension to the top of the insert.



3. Incubation:

- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell type (typically 2-4 hours).
- 4. Quantification of Migration:
- After incubation, remove the insert.
- Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, using a fluorescent dye and a plate reader, or through automated cell analysis systems.

5. Data Analysis:

- Calculate the percentage of inhibition of migration for each concentration of BMS-813160 compared to the vehicle control.
- Plot the percentage of inhibition against the log concentration of **BMS-813160** to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

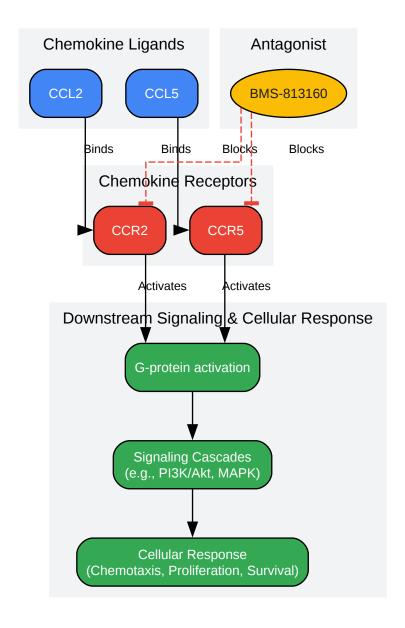


Issue	Possible Cause	Suggested Solution
High background migration (migration in the absence of chemokine)	- Cells are overly motile or activated The membrane is damaged The chemokine has contaminated the upper chamber.	- Reduce the serum concentration in the assay medium Handle inserts carefully and inspect for damage Be careful during pipetting to avoid cross- contamination.
Low or no migration towards the chemokine	- The chemokine concentration is suboptimal The incubation time is too short The cells are not healthy or responsive The pore size of the membrane is not appropriate for the cell type.	- Perform a chemokine dose- response titration to find the optimal concentration Optimize the incubation time Ensure cells are in the logarithmic growth phase and have high viability Use a membrane with a pore size suitable for your cells.
High variability between replicate wells	- Inconsistent cell numbers were added to each well Air bubbles were trapped under the insert Uneven chemokine gradient.	- Ensure thorough mixing of the cell suspension before plating Carefully place the insert at an angle to allow air to escape Pipette solutions slowly and consistently.
Compound precipitation	- The concentration of BMS- 813160 is above its solubility limit in the assay medium.	- Check the solubility of BMS- 813160 in your assay medium Use a lower concentration of the compound or a different solvent system (ensure the solvent is compatible with your cells).

Visualizations



Signaling Pathway of CCR2/CCR5 and Inhibition by BMS-813160

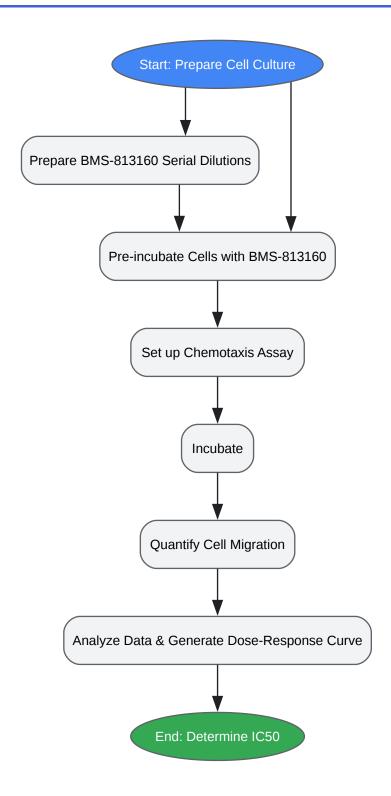


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Caption: CCR2/CCR5 signaling and inhibition by BMS-813160.

General Experimental Workflow for BMS-813160 Dose-Response Analysis





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